{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15757296
Molecular Formula: C11H14F2N4
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F2N4 |
|---|---|
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H14F2N4/c1-16-5-2-3-10(16)8-14-7-9-4-6-17(15-9)11(12)13/h2-6,11,14H,7-8H2,1H3 |
| Standard InChI Key | BNFBMLOCCUKFFT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNCC2=NN(C=C2)C(F)F |
Introduction
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic molecule characterized by its unique structure, which includes a difluoromethyl group and two distinct nitrogen-containing rings: a pyrazole and a pyrrol. This compound has garnered interest due to its potential biological activities and applications in drug development. The presence of the difluoromethyl substituent enhances the compound's lipophilicity and metabolic stability, which are crucial for potential applications in medicinal chemistry.
Synthesis
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. These steps may require controlled conditions such as specific temperatures and inert atmospheres to ensure high yields. Industrial production may utilize large-scale reactors and continuous flow systems to optimize efficiency and reduce costs.
Biological Activities
Compounds containing pyrazole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific biological activities of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine are likely influenced by its unique structural features, particularly the presence of both pyrazole and pyrrol rings. Research indicates that these compounds may possess diverse pharmacological effects due to their ability to interact with biological targets such as enzymes or receptors.
Potential Applications
The unique structural attributes of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine contribute to its potential efficacy in various fields, including medicinal chemistry and drug development. Interaction studies focus on how this compound interacts with biological targets, which could lead to therapeutic effects. Ongoing research aims to elucidate these interactions further and explore its potential therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine, each exhibiting distinct biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring | Antimicrobial |
| 3-Difluoromethylpyrazole | Pyrazole ring with difluoromethyl group | Anticancer |
| 4-Pyrazolylmethanol | Pyrazole ring with hydroxymethyl group | Anti-inflammatory |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with difluoromethyl and carboxylic acid groups | Fungicidal |
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in its specific combination of difluoromethyl and methyl substituents on nitrogen-containing rings, which may enhance its solubility and bioavailability compared to similar compounds.
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